Dovitinib-d8
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Overview
Description
Dovitinib-d8 is a complex organic compound that features a quinoline core structure This compound is notable for its incorporation of fluorine and deuterium atoms, which can significantly influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dovitinib-d8 typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluorine atom, and the incorporation of the deuterated piperazine moiety. Common synthetic methods include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Fluorine: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Incorporation of Deuterated Piperazine: This step involves the use of deuterated reagents to introduce the deuterium atoms into the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoline core or the benzimidazole moiety, potentially yielding dihydroquinoline or reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroquinoline or reduced benzimidazole derivatives.
Substitution: Various substituted quinoline or benzimidazole derivatives.
Scientific Research Applications
Dovitinib-d8 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated and deuterated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and deuterium atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluorocytosine: A nucleoside analog with antifungal activities.
Fluoroquinolones: A class of antibiotics with a broad spectrum of activity.
Fluorinated Pyridines: Compounds with various applications in agriculture and medicine.
Uniqueness
Dovitinib-d8 is unique due to its combination of fluorine and deuterium atoms, which can enhance its stability, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29)/i7D2,8D2,9D2,10D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UFBJYANTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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